Nickel, bis(triphenylphosphine)-, dithiocyanate

Catalog No.
S775012
CAS No.
15709-62-3
M.F
C38H30N2NiP2S2
M. Wt
699.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel, bis(triphenylphosphine)-, dithiocyanate

CAS Number

15709-62-3

Product Name

Nickel, bis(triphenylphosphine)-, dithiocyanate

IUPAC Name

nickel(2+);triphenylphosphane;dithiocyanate

Molecular Formula

C38H30N2NiP2S2

Molecular Weight

699.4 g/mol

InChI

InChI=1S/2C18H15P.2CHNS.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*2-1-3;/h2*1-15H;2*3H;/q;;;;+2/p-2

InChI Key

RYENYPDFJOAABS-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(#N)[S-].C(#N)[S-].[Ni+2]

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(#N)[S-].C(#N)[S-].[Ni+2]

Nickel, bis(triphenylphosphine)-, dithiocyanate is a coordination compound with the chemical formula C38H30N2NiP2S2\text{C}_{38}\text{H}_{30}\text{N}_{2}\text{Ni}\text{P}_{2}\text{S}_{2}. This complex features nickel as the central metal ion coordinated to two triphenylphosphine ligands and two dithiocyanate (thio-cyanate) groups. The presence of triphenylphosphine, a strong field ligand, influences the electronic properties and stability of the compound, making it an important subject of study in coordination chemistry and catalysis .

Typical for transition metal complexes. It can act as a catalyst in organic synthesis, particularly in processes such as:

  • Alkyne Trimerization: The complex facilitates the coupling of alkynes to form larger carbon frameworks.
  • Suzuki Coupling Reactions: Although less active than other nickel complexes, it can still catalyze the cross-coupling of aryl halides with boronic acids .

Additionally, it may undergo ligand substitution reactions where the dithiocyanate ligands can be replaced by other ligands depending on the reaction conditions.

The synthesis of nickel, bis(triphenylphosphine)-, dithiocyanate typically involves:

  • Preparation of Nickel(II) Dithiocyanate: Nickel(II) chloride is reacted with potassium thiocyanate to form nickel(II) dithiocyanate.
  • Ligand Coordination: The resulting nickel(II) dithiocyanate is then treated with triphenylphosphine in a suitable solvent (such as dichloromethane or acetonitrile) under reflux conditions to yield the final complex.

The reaction can be summarized as follows:

NiCl2+2KSCN+2PPh3Ni PPh3)2(SCN)2+2KCl\text{NiCl}_2+2\text{KSCN}+2\text{PPh}_3\rightarrow \text{Ni PPh}_3)_2(\text{SCN})_2+2\text{KCl}

Nickel, bis(triphenylphosphine)-, dithiocyanate has several applications:

  • Catalysis: It serves as a catalyst in organic synthesis reactions such as carbon-carbon bond formation.
  • Material Science: The compound is explored for use in creating advanced materials due to its unique electronic properties.
  • Research: It is used in studies related to coordination chemistry and metal-ligand interactions.

Interaction studies involving nickel, bis(triphenylphosphine)-, dithiocyanate focus on its reactivity with various substrates. These studies help elucidate its catalytic mechanisms and potential applications in organic transformations. Research indicates that this complex can interact favorably with soft Lewis bases due to its electron-rich nature provided by the phosphine ligands .

Several compounds share structural similarities with nickel, bis(triphenylphosphine)-, dithiocyanate. These include:

  • Dichlorobis(triphenylphosphine)nickel(II): A widely studied complex that serves as a catalyst for various organic reactions.
  • Bis(dithiocarbamate)nickel(II): Another coordination compound that exhibits interesting biological activity and catalytic properties.
  • Bis(phosphine)nickel(II) thiolates: These compounds also show similar reactivity patterns in catalysis.

Comparison Table

Compound NameStructureUnique Features
Nickel, bis(triphenylphosphine)-, dithiocyanateC38H30N2NiP2S2\text{C}_{38}\text{H}_{30}\text{N}_{2}\text{Ni}\text{P}_{2}\text{S}_{2}Strong field ligand effects; versatile catalytic activity
Dichlorobis(triphenylphosphine)nickel(II)NiCl2[P(C6H5)3]2\text{NiCl}_2[\text{P}(C_6H_5)_3]_2Known for alkyne trimerization; two isomers
Bis(dithiocarbamate)nickel(II)VariesNotable biological activity; potential anti-cancer properties
Bis(phosphine)nickel(II) thiolatesVariesReactivity towards soft Lewis bases; diverse applications

The uniqueness of nickel, bis(triphenylphosphine)-, dithiocyanate lies in its specific ligand environment and potential applications in both catalysis and material science compared to other similar compounds.

Dates

Last modified: 08-15-2023

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